molecular formula C19H17BrN4O3S B11499868 N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-thioxoimidazolidin-1-yl]-4-bromobenzamide

N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-thioxoimidazolidin-1-yl]-4-bromobenzamide

Cat. No.: B11499868
M. Wt: 461.3 g/mol
InChI Key: BKDZYRWNOUJBDY-UHFFFAOYSA-N
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Description

N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a carbamoylmethyl group, and a bromobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with a carbamoyl chloride derivative, followed by cyclization and subsequent bromination. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile .

Scientific Research Applications

N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
  • N-[(3-methoxypropyl)carbamoylmethyl]carbamate
  • Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate

Uniqueness

N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE is unique due to its specific structural features, such as the presence of a bromobenzamide moiety and the imidazolidinone ring. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C19H17BrN4O3S

Molecular Weight

461.3 g/mol

IUPAC Name

N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-bromobenzamide

InChI

InChI=1S/C19H17BrN4O3S/c20-14-8-6-13(7-9-14)17(26)22-24-15(10-16(21)25)18(27)23(19(24)28)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,21,25)(H,22,26)

InChI Key

BKDZYRWNOUJBDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)NC(=O)C3=CC=C(C=C3)Br)CC(=O)N

Origin of Product

United States

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